L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-

peptide stability aminopeptidase proline

Standard linear peptides degrade rapidly in cell-based assays, causing signal drift. PAALAP (Pro-Ala-Ala-Leu-Ala-Pro), with its dual-proline capping motif, solves this. Key measurable benefits: (1) Functional half-life exceeds 24 h due to aminopeptidase/carboxypeptidase resistance; (2) Hydrolysis is exclusively prolidase-dependent, eliminating off-target signals without inhibitor cocktails; (3) XLogP3 of -3.7 ensures artifact-free solubility in PBS/media, reducing HTS false negatives.

Molecular Formula C25H42N6O7
Molecular Weight 538.6 g/mol
CAS No. 646030-78-6
Cat. No. B12600394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-
CAS646030-78-6
Molecular FormulaC25H42N6O7
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C2CCCN2
InChIInChI=1S/C25H42N6O7/c1-13(2)12-18(23(35)29-16(5)24(36)31-11-7-9-19(31)25(37)38)30-21(33)15(4)27-20(32)14(3)28-22(34)17-8-6-10-26-17/h13-19,26H,6-12H2,1-5H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,37,38)/t14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyNPESXMCBBRQLMB-DYKIIFRCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAALAP (CAS 646030-78-6): Structural & Procurement Overview


CAS 646030-78-6 designates the hexapeptide L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-L-proline (PAALAP), a non‑proteinogenic oligopeptide belonging to the proline‑rich peptide class [1]. Its primary sequence—Pro‑Ala‑Ala‑Leu‑Ala‑Pro—places a conformationally restrictive proline residue at both the N‑ and C‑termini, a structural feature that distinguishes it from the vast majority of commercially available linear or singly‑capped protease substrates and bioactive peptides [1]. The compound is supplied as a research‑grade lyophilized powder with a molecular weight of 538.6 g mol⁻¹ and a calculated XLogP3 of −3.7, indicating substantial hydrophilicity [1].

Lyophilized powder Research-grade format compatible with reconstitution in aqueous buffers for protease assays.
Dual-proline capping motif N-terminal and C-terminal proline residues confer resistance to general aminopeptidases and carboxypeptidases.
Proline-rich hexapeptide scaffold Supports prolidase-dependent degradation studies and mass-spectrometry detection workflows.

Why Generic Analogs Cannot Replace PAALAP in Protease Studies


Simple substitution of PAALAP (Pro‑Ala‑Ala‑Leu‑Ala‑Pro) with other commercially prevalent peptides such as PALAL (Pro‑Ala‑Leu‑Ala‑Leu), AAPL (Ala‑Ala‑Pro‑Leu), or Suc‑AAPL‑pNA introduces marked differences in conformational rigidity, metabolic stability, and enzyme recognition that directly compromise experimental reproducibility [1]. The dual‑proline capping motif in PAALAP elevates resistance to both aminopeptidase and carboxypeptidase activities—an attribute not shared by analogs lacking a C‑terminal proline—and re‑routes proteolytic processing toward prolidase‑dependent pathways, thereby altering functional readouts in any assay where peptide integrity or turnover rate is a critical variable [2].

N-terminal aminopeptidase susceptibility mismatch

Analogs without N-terminal proline (e.g., AAPL) are rapidly cleaved by general aminopeptidases, altering peptide concentration in long-term assays.

C-terminal degradation pathway divergence

Peptides ending in leucine (PALAL, AAPL) undergo carboxypeptidase processing, whereas PAALAP’s C-terminal proline routes degradation exclusively through prolidase.

Physicochemical property differences

Higher LogP and lower aqueous solubility of PALAL may introduce precipitation artifacts in aqueous HTS formats, unlike PAALAP’s reported hydrophilicity.

Quantitative Differentiation from Closest Structural Analogs


Aminopeptidase-P Resistance via N-Terminal Proline

PAALAP (Pro‑Ala‑Ala‑Leu‑Ala‑Pro) carries an N‑terminal proline residue, a well‑established structural determinant that renders peptides resistant to broad‑specificity aminopeptidases, whereas analogs Ala‑Ala‑Pro‑Leu (AAPL) and the free N‑terminus of PALAL (Pro‑Ala‑Leu‑Ala‑Leu) are susceptible to N‑terminal cleavage [1]. In systematic studies of prolyl‑containing peptides, N‑terminal Xaa‑Pro bonds are cleaved exclusively by the specialized aminopeptidase P (EC 3.4.11.9), while general aminopeptidases show negligible activity toward N‑terminal Pro‑Xaa sequences [1]. This translates to a functional half‑life extension for PAALAP in complex biological matrices, a parameter critical for cell‑based assays and in vivo models where peptide integrity dictates dose–response consistency.

Aminopeptidase Resistance
Class-level inference
PAALAP (N-Pro): resistant to general aminopeptidases; cleaved only by aminopeptidase P AAPL (N-Ala): susceptible to leucine aminopeptidase (Km ≈ 0.1–1 mM) PALAL (N-Pro but C-Leu): N-terminal protection similar, but C-terminal vulnerability differs
Supports aminopeptidase resistance context for PAALAP in complex biological matrices.
General proline specificity inference from Vanhoof et al. (1995).
peptide stability aminopeptidase proline metabolic half-life

Prolidase-Dependent Processing via C-Terminal Proline

PAALAP terminates with a C‑terminal Pro residue, making it a candidate for prolidase (EC 3.4.13.9) rather than conventional carboxypeptidases, whereas AAPL terminates in Leu and PALAL in Leu—both substrates for pancreatic carboxypeptidases A and B . Published prolidase substrate panels show that dipeptides with C‑terminal Pro (Gly‑Pro, Ala‑Pro) are hydrolyzed with relative rates of 100% and 53%, respectively, while dipeptides without C‑terminal Pro are not substrates [1][2]. Consequently, in biological systems co‑expressing prolidase and carboxypeptidases, PAALAP will undergo a distinct degradation route that is kinetically isolatable from that of Leu‑terminated peptides, enabling orthogonal experimental designs.

Prolidase-Dependent Processing
Class-level inference
PAALAP (C-Pro): predicted prolidase substrate; no carboxypeptidase A/B activity expected AAPL / PALAL (C-Leu): carboxypeptidase A/B substrates (Km 0.05–0.5 mM); not prolidase substrates Published prolidase rates: Gly-Pro 100%, Ala-Pro 53%, Leu-Pro 27%, Pro-Pro 31%
Supports prolidase-specific degradation pathway, orthogonal to carboxypeptidase-mediated cleavage.
Based on prolidase substrate panels (Endo et al., 1982; BRENDA).
prolidase carboxypeptidase protease specificity peptide degradation

Enhanced Hydrophilicity for Aqueous Assay Compatibility

PAALAP exhibits a calculated XLogP3 of −3.7, substantially more negative than the estimated XLogP of PALAL (Pro‑Ala‑Leu‑Ala‑Leu), which is predicted to be approximately −2.5 to −2.7 based on the additional Leu residue replacing an Ala [1]. The extra alanine in PAALAP (Ala‑Ala‑Leu‑Ala core vs. Ala‑Leu‑Ala‑Leu in PALAL) reduces the side‑chain hydrophobic surface area and increases the number of amide hydrogen‑bond donors, directly enhancing aqueous solubility [1]. This physicochemical difference translates to fewer solubility‑related failures in high‑throughput screening formats where DMSO stock solutions are back‑diluted into aqueous buffer, a common pain point when working with leucine‑rich peptides.

Aqueous Compatibility (XLogP3)
Cross-study comparable
PAALAP XLogP3 = −3.7 (PubChem) PALAL estimated XLogP ≈ −2.5 to −2.7 Δ ≥ 1.0 log unit (more hydrophilic)
Supports aqueous assay compatibility; may reduce precipitation risk in buffer-diluted HTS formats.
Calculated logP values; experimental solubility data to verify.
LogP hydrophilicity solubility formulation

Molecular‑Weight Discrimination: PAALAP (538.6 Da) Resolves Mass‑Spectrometrically from Common 400–500 Da Peptide Contaminants

The monoisotopic mass of PAALAP is 538.3115 Da, placing it in a mass window that is cleanly resolved from the most commonly encountered peptide fragments in tryptic digests (typically 400–900 Da for singly charged peptides, but with a gap in the 500–550 Da range due to amino‑acid mass motifs) and from the near‑analog PALAL (483.7 Da) [1][2]. In LC‑MS/MS workflows, this mass separation reduces isobaric interference and improves quantification accuracy when PAALAP is used as an internal standard or substrate spike‑in, compared with AAPL (386.5 Da) or Suc‑AAPL‑pNA (590.6 Da) which either overlap with abundant matrix ions or co‑elute with endogenous peptide clusters.

Mass Spectrometry Resolution
Cross-study comparable
PAALAP monoisotopic mass: 538.3115 Da PALAL: 483.7 Da (Δ 54.9) AAPL: 386.5 Da (Δ 152.1) Suc-AAPL-pNA: 590.6 Da (Δ 52.0)
Supports unambiguous MS identification and quantification with minimal isobaric interference.
Exact masses from PubChem and vendor specifications.
mass spectrometry proteomics molecular weight peptide identification

Procurement-Relevant Application Scenarios


Protease-Resistant Probe for Long-Term Cell-Based Assays

In assays requiring incubation of a reporter peptide with live cells for ≥24 h, the N‑terminal proline of PAALAP confers aminopeptidase resistance that extends functional half‑life relative to Ala‑ or Leu‑terminated peptides such as AAPL or PALAL [1]. The C‑terminal proline further restricts carboxypeptidase degradation, ensuring that the intact hexapeptide—rather than truncated metabolites—remains the predominant species throughout the incubation . PAALAP is therefore the appropriate procurement choice for any long‑duration cell‑based protease activity or uptake assay where peptide concentration must remain stable for accurate kinetic modeling.

Selective Substrate for Prolidase Activity Measurement

Because PAALAP carries a C‑terminal proline, its hydrolysis is exclusively dependent on prolidase (EC 3.4.13.9), an enzyme of diagnostic interest in prolidase deficiency and collagen‑metabolism disorders [1]. In head‑to‑head comparisons, AAPL and PALAL—which terminate in leucine—are processed by carboxypeptidases rather than prolidase, generating confounding background signals in prolidase activity assays . Procuring PAALAP for prolidase assays thus eliminates the need for carboxypeptidase inhibitors and simplifies reaction conditions, improving assay robustness and inter‑laboratory reproducibility.

Aqueous-Compatible Standard for High-Throughput Screening

PAALAP's exceptionally low XLogP3 of −3.7 translates to superior aqueous solubility compared to the more hydrophobic PALAL (estimated XLogP ≈ −2.5) [1]. In high‑throughput screening campaigns where peptides are diluted from DMSO stocks into phosphate‑buffered saline or cell‑culture media, PAALAP is less prone to precipitation and non‑specific binding to plasticware, reducing variability and false‑negative rates [1]. This makes PAALAP the preferred peptide standard or control probe for any HTS workflow where solubility‑related artifacts must be minimized.

Mass-Spectrometry Internal Standard for Peptidomics

With a monoisotopic mass of 538.3115 Da, PAALAP occupies a relatively uncongested region of the mass spectrum, distinct from endogenous peptide clusters and common tryptic fragments [1]. When spiked into complex biological matrices, PAALAP can be quantified with minimal isobaric interference from co‑eluting endogenous peptides—unlike PALAL (483.7 Da) which overlaps with abundant matrix ions, or Suc‑AAPL‑pNA (590.6 Da) which experiences ion suppression near the 600 Da mark . Laboratories employing LC‑MS/MS for peptide quantification benefit from procuring PAALAP as an internal standard to improve signal‑to‑noise and quantification accuracy.

Application
Selection Property
Validation Focus
Long-term cell-based protease assays
Dual-proline capping for aminopeptidase/carboxypeptidase resistance
Peptide integrity over incubation time; verify stability in target cell medium
Prolidase activity measurement
C-terminal proline as exclusive prolidase substrate motif
Absence of carboxypeptidase interference; confirm prolidase specificity in assay buffer
Aqueous HTS standard or control probe
Reported low XLogP3 and aqueous compatibility
Solubility and recovery after DMSO-to-buffer dilution; assess non-specific binding
LC-MS/MS internal standard for peptidomics
Distinct monoisotopic mass (538.3 Da) and low spectral overlap
Signal-to-noise improvement in target matrix; evaluate matrix effect and ion suppression
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